(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Overview
Description
(1S,2S,3R,4R)-3-aminobicyclo[221]hept-5-ene-2-carboxamide is a bicyclic compound with a unique structure that includes an amine group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, often derived from norbornene derivatives.
Functional Group Introduction: The amine and carboxamide groups are introduced through a series of reactions, including amination and amidation.
Reaction Conditions: These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthesis.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The amine and carboxamide groups can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. This compound may also interfere with cellular processes by binding to DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
Norbornene Derivatives: Compounds with a similar bicyclic structure but different functional groups.
Bicyclo[2.2.1]heptane Derivatives: Compounds with variations in the bicyclic core or additional substituents.
Uniqueness
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to its specific stereochemistry and the presence of both amine and carboxamide groups. This combination of features makes it particularly versatile for various applications in research and industry.
Biological Activity
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide, also known by its CAS number 677757-33-4, is a bicyclic compound with significant potential in medicinal chemistry and biochemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H12ClNO2
- Molecular Weight : 189.64 g/mol
- CAS Number : 677757-33-4
The biological activity of this compound is primarily linked to its ability to interact with various amino acid transport systems in cells. It has been shown to inhibit specific transporters that are crucial for amino acid uptake in tumor cells, which can affect tumor growth and proliferation.
Amino Acid Transport Inhibition
Research indicates that this compound acts as an inhibitor of the system L amino acid transporters. In cell uptake studies involving rat 9L gliosarcoma and human U87 glioblastoma cells, this compound demonstrated significant inhibition of amino acid uptake:
Cell Line | % Inhibition by BCH | % Inhibition by ASC |
---|---|---|
9L Gliosarcoma | 83% | 53% |
U87 Glioblastoma | 67% | 64% |
DU145 Prostate | 94% | 83% |
These findings suggest that the compound could be useful in targeting amino acid metabolism in cancer therapy .
Pharmacological Effects
The pharmacological profile of this compound includes:
Antitumor Activity : The compound has been evaluated in preclinical models for its antitumor effects. Its ability to inhibit amino acid transporters has been correlated with reduced tumor growth rates in various cancer types.
Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties due to its influence on amino acid transport in neuronal cells, which could be beneficial in conditions like stroke or neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vivo Tumor Models : In studies using rat models with implanted gliosarcoma tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
- Cellular Uptake Studies : A comparative analysis of cellular uptake showed that the presence of this compound led to a marked decrease in the uptake of essential amino acids necessary for tumor growth and survival .
Properties
IUPAC Name |
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11)/t4-,5+,6+,7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQSHSJVMGGQKR-JRTVQGFMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@H]([C@H]2C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105786-40-1 | |
Record name | rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105786-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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